

# FR900359: Application Notes and Protocols for High-Throughput Screening Assays

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Compound of Interest				
Compound Name:	FR900359			
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# Introduction

**FR900359** is a potent and selective inhibitor of the G $\alpha$ q, G $\alpha$ 11, and G $\alpha$ 14 subfamilies of G proteins.[1][2][3] This cyclic depsipeptide, originally isolated from the plant Ardisia crenata, has emerged as an invaluable pharmacological tool for dissecting Gq-mediated signaling pathways. [1][4][5] Unlike toxins that are limited to specific G protein subfamilies, **FR900359** is a cell-permeable small molecule, making it highly suitable for cell-based assays, including high-throughput screening (HTS).[4] Its primary mechanism of action is as a guanine nucleotide dissociation inhibitor (GDI), effectively locking the G $\alpha$ q subunit in its inactive, GDP-bound state. This prevents the activation of downstream effectors such as phospholipase C (PLC), thereby inhibiting the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).

These application notes provide detailed protocols for utilizing **FR900359** in two common HTS assays for monitoring Gq-coupled GPCR activity: the IP-One HTRF assay and the calcium mobilization assay.

# **Mechanism of Action of FR900359**

**FR900359** selectively targets the  $G\alpha$  subunits of the Gq family. It binds to a pocket in the  $G\alpha$  subunit, preventing the conformational changes required for the exchange of GDP for GTP. This inhibition is pseudo-irreversible, leading to a sustained blockade of Gq-mediated signaling

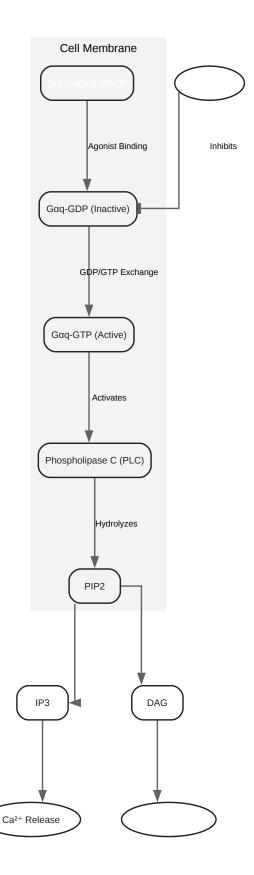






cascades. The inhibition of PLC by **FR900359** leads to a reduction in IP3-mediated calcium release from intracellular stores and a decrease in DAG-mediated protein kinase C (PKC) activation.





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Figure 1: Gq signaling pathway and the inhibitory action of FR900359.



# **Data Presentation: Potency of FR900359**

The following table summarizes the inhibitory potency (IC50) of **FR900359** in various cell-based assays.

Cell Line	Assay Type	Agonist/Stimul ant	IC50 (nM)	Reference
HEK293	IP1 Accumulation	Carbachol (M3 Receptor)	~10	[5]
HEK293	IP1 Accumulation	Propionic Acid (FFA2 Receptor)	~10	[5]
HEK293	IP1 Accumulation	TUG488 (FFA1 Receptor)	~10	[5]
Melanoma Cells (B16)	Cell Growth	-	~10	[3]
Uveal Melanoma Cells	Cell Growth	-	100-1000	[3]
ΔGs-HEK293	cAMP Accumulation	Isoproterenol (β2-adrenergic receptor)	231 (for Gs-11 mutant)	[6]

# Experimental Protocols Protocol 1: IP-One HTRF Assay for Gq-Coupled GPCR Inhibition

This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of the IP3 signaling pathway. The assay is suitable for a 384-well plate format for HTS.

#### Materials:

Cells stably or transiently expressing the Gq-coupled GPCR of interest



#### FR900359

- Known agonist for the target GPCR
- IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
- White, low-volume 384-well plates
- HTRF-compatible plate reader

#### Procedure:

- · Cell Seeding:
  - Culture cells to 80-90% confluency.
  - Harvest and resuspend cells in the appropriate assay buffer.
  - Dispense 5 μL of the cell suspension (typically 15,000 cells) into each well of a 384-well plate.[7]
- Compound and Agonist Addition:
  - $\circ$  Add 2.5  $\mu$ L of **FR900359** at various concentrations (or test compounds) to the wells. Include a vehicle control (e.g., DMSO).
  - Incubate for 30 minutes at 37°C.[7]
  - Add 2.5 μL of the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80). For antagonist screening, a maximal concentration (EC100) can also be used.[7]
  - Incubate for 1 hour at 37°C.[7]
- Lysis and Detection:
  - Add 5 μL of the IP1-d2 reagent working solution to all wells.
  - Add 5 μL of the anti-IP1 Cryptate antibody working solution to all wells.



- Seal the plate and incubate for 1 hour at room temperature, protected from light.[2][8]
- · Data Acquisition:
  - Remove the plate seal.
  - Read the plate on an HTRF-compatible reader with simultaneous dual emission at 665 nm and 620 nm.[1]
- Data Analysis:
  - o Calculate the 665/620 nm ratio for each well.
  - Normalize the data to controls (agonist alone and vehicle).
  - For dose-response curves, calculate the half-maximal inhibitory concentration (IC50) using a suitable software.

# Protocol 2: Calcium Mobilization Assay for Gq-Coupled GPCR Inhibition

This protocol measures the transient increase in intracellular calcium concentration following GPCR activation. It is a widely used HTS assay for Gq-coupled receptors.

#### Materials:

- Cells stably expressing the target Gq-coupled GPCR
- FR900359
- Known agonist for the target GPCR
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)



- Black-walled, clear-bottom 96- or 384-well microplates
- Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

#### Procedure:

- Cell Seeding:
  - Plate cells in black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[9]
  - Culture overnight to allow for cell attachment.
- · Dye Loading:
  - Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in the assay buffer.[10]
  - Remove the culture medium from the cells.
  - Add 100 μL (96-well) or 25 μL (384-well) of the dye loading solution to each well.
  - Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[9]
- Compound and Agonist Addition (using an automated reader):
  - Place the cell plate and a compound plate (containing FR900359 and agonist solutions) into the fluorescence plate reader.
  - The instrument will first measure the baseline fluorescence.
  - It will then add FR900359 (or test compounds) and incubate for a predetermined time (e.g., 15-30 minutes).
  - Following the incubation, the instrument will add the agonist and immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.
     [9]

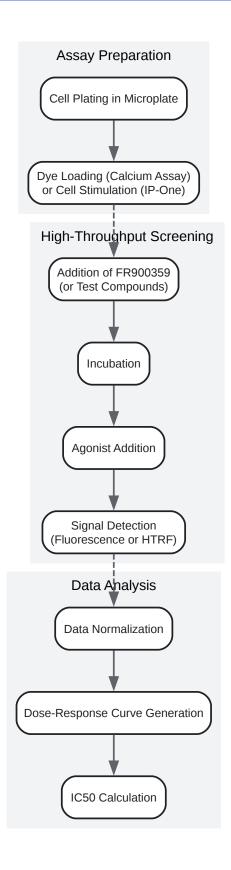


#### • Data Analysis:

- $\circ$  The change in fluorescence intensity ( $\Delta$ F) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
- Normalize the data to controls.
- Determine the IC50 values for **FR900359** from the dose-response curves.

# **Experimental Workflow Visualization**





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Figure 2: General experimental workflow for HTS assays using FR900359.



## Conclusion

**FR900359** is a robust and specific tool for interrogating Gq-mediated signaling in HTS formats. The provided protocols for IP-One HTRF and calcium mobilization assays offer reliable methods for identifying and characterizing modulators of Gq-coupled GPCRs. Careful optimization of cell number, agonist concentration, and incubation times will ensure high-quality, reproducible data. The quantitative data and methodologies presented here serve as a valuable resource for researchers in academic and industrial drug discovery settings.

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